Anti-Glycation Potency: 3-Benzylidene-Oxindole Derivative Outperforms Rutin Standard by 1.96-Fold
In a systematic structure–activity study of 23 oxindole derivatives evaluated in the BSA–methylglyoxal (BSA-MG) in vitro glycation model, the lead compound 3-[(3-chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one achieved an IC50 of 150.4 ± 2.5 µM, representing a 1.96-fold improvement over the reference anti-glycation agent rutin (IC50 294.5 ± 1.50 µM) . Within the same series, the weakest derivative exhibited an IC50 of 856.7 µM, a 5.7-fold range that underscores the critical role of the 3-benzylidene substitution and precludes the assumption of class-wide equivalence . A structurally distinct oxindole-based chalcone analogue (para-CH3 substitution) independently confirmed this advantage with an IC50 of 224.23 ± 1.93 µM against the same rutin reference, further validating the scaffold's preferential anti-glycation potential .
| Evidence Dimension | Anti-glycation IC50 (BSA-MG model) |
|---|---|
| Target Compound Data | IC50 = 150.4 ± 2.5 µM (3-[(3-chlorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one) |
| Comparator Or Baseline | Rutin: IC50 = 294.5 ± 1.50 µM |
| Quantified Difference | 1.96-fold greater potency (144.1 µM IC50 reduction) |
| Conditions | In vitro BSA–methylglyoxal glycation assay; compound concentrations ranging across 150–856 µM series |
Why This Matters
For procurement decisions in diabetic complication research, this oxindole derivative provides nearly double the anti-glycation potency of the industry-standard rutin, enabling lower dosing or improved efficacy in glycation inhibition screens.
- [1] Khan, K., Khan, M., Ambreen, N., et al. Oxindole Derivatives: Synthesis and Antiglycation Activity. Med. Chem. 9(5), 681–688 (2013). View Source
- [2] Oxindole-based chalcones: synthesis and their activity against glycation of proteins. Med. Chem. Res. 28, 1057–1067 (2019). View Source
